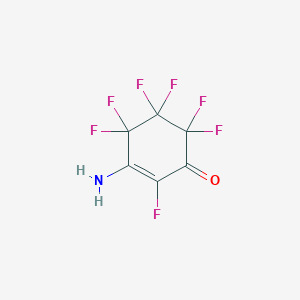
Benzenemethanol,2-(acetyloxy)-5-methyl-,acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanol,2-(acetyloxy)-5-methyl-,acetate is an organic compound with the molecular formula C11H14O4. It is a derivative of benzenemethanol, featuring acetoxy and methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol,2-(acetyloxy)-5-methyl-,acetate typically involves the esterification of benzenemethanol derivatives. One common method is the acetylation of 2-hydroxy-5-methylbenzenemethanol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and passed through a reactor at controlled temperatures and pressures. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanol,2-(acetyloxy)-5-methyl-,acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to the parent alcohol.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzenemethanol derivatives.
Substitution: Formation of various substituted benzenemethanol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzenemethanol,2-(acetyloxy)-5-methyl-,acetate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzenemethanol,2-(acetyloxy)-5-methyl-,acetate involves its interaction with biological molecules. The acetoxy group can undergo hydrolysis to release acetic acid and the parent alcohol, which can then interact with cellular components. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenemethanol,2-(acetyloxy)-: Lacks the methyl group, resulting in different chemical properties.
Benzenemethanol,5-methyl-: Lacks the acetoxy group, affecting its reactivity and applications.
Benzenemethanol,2-(hydroxy)-5-methyl-: Contains a hydroxyl group instead of an acetoxy group, leading to different chemical behavior.
Uniqueness
Benzenemethanol,2-(acetyloxy)-5-methyl-,acetate is unique due to the presence of both acetoxy and methyl groups, which confer specific chemical properties and reactivity. This combination makes it valuable for specific applications in synthesis and research.
Eigenschaften
Molekularformel |
C12H14O4 |
|---|---|
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
(2-acetyloxy-5-methylphenyl)methyl acetate |
InChI |
InChI=1S/C12H14O4/c1-8-4-5-12(16-10(3)14)11(6-8)7-15-9(2)13/h4-6H,7H2,1-3H3 |
InChI-Schlüssel |
BCANYOXLDDEJNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC(=O)C)COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



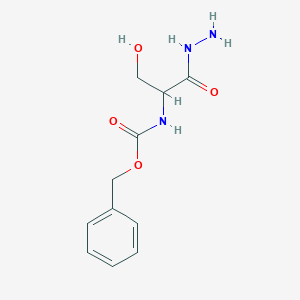
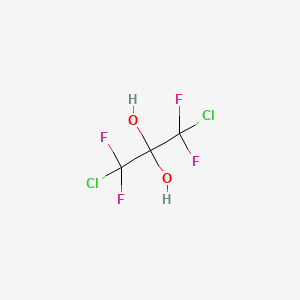

![(3Z)-3-[(4-methylphenyl)methylidene]-1-benzofuran-2-one](/img/structure/B14746250.png)
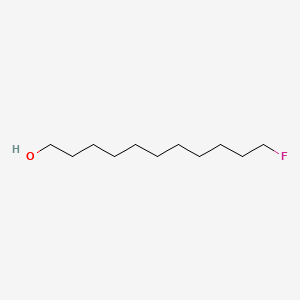

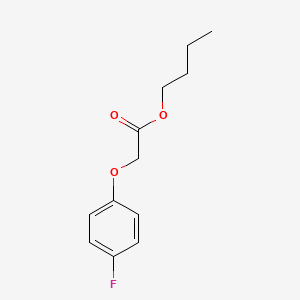

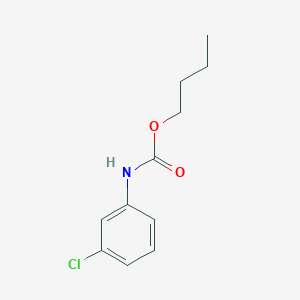
![4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14746277.png)
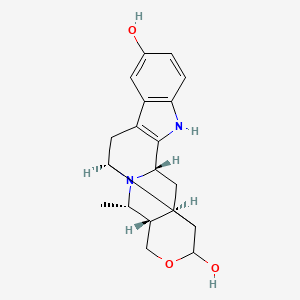
![Oxirane, [[bis(4-methoxyphenyl)phenylmethoxy]methyl]-, (2S)-](/img/structure/B14746294.png)
